molecular formula C9H4BrFO3 B6616363 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid CAS No. 1479026-17-9

5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid

Cat. No. B6616363
CAS RN: 1479026-17-9
M. Wt: 259.03 g/mol
InChI Key: TTWPBIZYCBMVIA-UHFFFAOYSA-N
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Description

“5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 259.03 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid” is represented by the InChI code 1S/C9H4BrFO3/c10-5-1-4-2-7 (9 (12)13)14-8 (4)6 (11)3-5/h1-3H, (H,12,13) . This indicates the presence of bromine and fluorine substituents on the benzofuran ring.


Chemical Reactions Analysis

While specific chemical reactions involving “5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid” are not mentioned in the retrieved papers, benzofuran derivatives in general have been found to undergo various chemical reactions. For instance, they can undergo dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Safety and Hazards

The safety information for “5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302+H312+H332;H315;H319;H335, and the precautionary statements include P280;P301+P312 .

Future Directions

Benzofuran compounds, including “5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on developing novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWPBIZYCBMVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-1-benzofuran-3-carboxylic acid

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